2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Beschreibung
2-(2,4-Dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a synthetic compound derived from 2-(2,4-dichlorophenoxy)acetic acid, a structural analogue of the auxin herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Its core structure includes:
- 2,4-Dichlorophenoxy group: Imparts bioactivity through interactions with enzyme active sites (e.g., COX-2) .
- Acetamide linkage: Enhances metabolic stability and modulates receptor binding .
This compound has been investigated for anti-inflammatory and enzyme-inhibitory properties, particularly targeting COX-2 .
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O2/c21-16-6-7-19(18(22)14-16)27-15-20(26)23-8-9-24-10-12-25(13-11-24)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXLZMQYLBXEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide typically involves the following steps:
-
Formation of the Dichlorophenoxy Intermediate: : The initial step involves the chlorination of phenol to produce 2,4-dichlorophenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
-
Etherification: : The 2,4-dichlorophenol is then reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid. This step often employs sodium hydroxide as the base.
-
Amidation: : The final step involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with 2-(4-phenylpiperazin-1-yl)ethylamine. This amidation reaction is typically facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
-
Substitution: : Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Amino derivatives, thiol derivatives
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Recent studies have highlighted the potential of this compound and its derivatives in treating epilepsy and other seizure disorders. Research indicates that derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have shown significant anticonvulsant activity in animal models. For instance, a study examined various derivatives for their efficacy using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) screening. Key findings include:
| Compound | ED50 MES (mg/kg) | ED50 scPTZ (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|---|
| 20 | 52.30 | ND | >500 | >9.56 |
| Valproic Acid | 485 | 646 | 784 | 1.6 |
| Phenytoin | 28.10 | >500 | >100 | >3.6 |
ND: Not determined
These results suggest that certain derivatives exhibit promising anticonvulsant properties, particularly in the MES model, indicating their potential as new antiepileptic drugs (AEDs) .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of compounds derived from 2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide. Recent research has indicated that derivatives of 2-(2,4-dichlorophenoxy)acetic acid possess selective COX-2 inhibitory activity, making them potential candidates for treating inflammatory diseases.
Molecular Docking Studies
Molecular docking studies conducted using AutoDock Vina have shown that these derivatives can effectively bind to the COX-2 enzyme, suggesting their utility as anti-inflammatory agents. The synthesis of these compounds yielded products with a range of yields from 58% to 72%, confirming their feasibility for further development .
Structural Analog Studies
The exploration of structural analogs plays a crucial role in enhancing the pharmacological profile of compounds related to this compound. By modifying various functional groups within the compound's structure, researchers aim to improve efficacy and reduce side effects.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, influencing neurotransmitter activity and potentially modulating mood and behavior. The dichlorophenoxy group may contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Analogues with Modified Phenoxy/Acetamide Groups
2,4-Dichlorophenoxyacetic Acid (2,4-D)
- Structure : Lacks the piperazine-ethyl-acetamide moiety.
- Activity : Primarily herbicidal (auxin mimic) with weak COX-2 inhibition .
- Key Difference : The target compound exhibits stronger COX-2 binding due to the acetamide-piperazine extension .
WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide)
Analogues with Piperazine Modifications
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
- Structure : Substitutes the ethyl linker with a trifluoromethylphenyl group.
- Activity : Enhanced hydrophobicity improves blood-brain barrier penetration, suggesting CNS applications .
- Key Difference : The trifluoromethyl group alters pharmacokinetics but reduces COX-2 selectivity .
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide
Analogues with Thiourea/Thioether Extensions
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides (7a–h)
- Structure : Adds a thiourea group to the ethyl chain .
- Activity : Superior COX-2 inhibition (ΔG = −9.2 to −10.8 kcal/mol) compared to 2,4-D (ΔG = −7.5 kcal/mol) due to hydrogen bonding with Arg120 and Tyr355 .
- Example : Compound 7h (naphthalen-1-yl substituent) shows the highest activity (IC₅₀ = 0.8 μM) .
N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)pentanamide (6d)
Data Tables
Table 1: Structural and Activity Comparison of Key Analogues
Research Findings and Trends
- COX-2 Selectivity : Thiourea derivatives (e.g., 7a–h) exhibit stronger COX-2 binding than 2,4-D, driven by interactions with catalytic residues .
- Auxin-like Activity : WH7 and 2,4-D share herbicidal properties, but structural variations (triazole vs. piperazine) redirect bioactivity .
- Caspase Inhibition : Piperazine-acetamides with hydrophobic substituents (e.g., sulfanyl groups) show caspase-3/7 affinity, suggesting apoptotic applications .
Biologische Aktivität
2-(2,4-Dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide (commonly referred to as compound A) is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a dichlorophenoxy group and a piperazine moiety, suggests diverse biological activities, particularly in the context of anti-inflammatory and neuropharmacological applications.
Chemical Structure and Properties
The molecular formula of compound A is C19H22Cl2N2O2, with a molecular weight of approximately 373.30 g/mol. The presence of the dichlorophenoxy group enhances lipophilicity, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H22Cl2N2O2 |
| Molecular Weight | 373.30 g/mol |
| Log P | High (indicates lipophilicity) |
| Solubility | Moderate in organic solvents |
Biological Activity Overview
Research indicates that compound A exhibits several notable biological activities:
-
Anti-inflammatory Activity :
- Compound A has been studied for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. In vitro studies suggest that it can selectively inhibit COX-2, making it a candidate for anti-inflammatory therapies .
- A recent study reported that derivatives of 2-(2,4-dichlorophenoxy)acetic acid, including compound A, demonstrated promising anti-inflammatory properties through COX-2 inhibition .
-
Neuropharmacological Effects :
- The piperazine moiety in compound A is known for its role in modulating neurotransmitter systems. Preliminary studies suggest potential anxiolytic and antidepressant effects, likely through serotonin receptor interactions.
- Molecular docking studies indicate that compound A may interact with serotonin receptors, enhancing its potential as a neuropharmacological agent .
- Antitumor Activity :
Study 1: COX-2 Inhibition
In a recent study published in MDPI, researchers synthesized derivatives of 2-(2,4-dichlorophenoxy)acetic acid and evaluated their COX-2 inhibitory activity using molecular docking techniques. The study found that these compounds exhibited selective inhibition of COX-2 with an IC50 value indicating effective anti-inflammatory potential .
Study 2: Neuropharmacological Assessment
A pharmacological assessment involving behavioral models indicated that compounds similar to compound A exhibited significant anxiolytic effects in rodent models. These findings suggest that the piperazine component may enhance serotonergic activity, contributing to mood regulation.
Study 3: Antitumor Potential
Research on related compounds has demonstrated antitumor activities against various cancer cell lines including Mia PaCa-2 and PANC-1. While direct studies on compound A are necessary, these findings underscore the potential for further exploration in cancer therapeutics .
Q & A
Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide?
The synthesis typically involves coupling 2-(2,4-dichlorophenoxy)acetic acid with 2-(4-phenylpiperazin-1-yl)ethylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Reaction optimization includes controlling stoichiometry, solvent selection (e.g., DMF or acetonitrile), and temperature (room temperature to 60°C) to minimize side reactions like amide hydrolysis or piperazine ring oxidation . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the pure acetamide derivative.
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs NMR (¹H/¹³C for functional group confirmation), HRMS (exact mass verification), and IR spectroscopy (amide C=O stretch ~1650 cm⁻¹). For example, ¹H-NMR should show distinct peaks for dichlorophenoxy protons (~6.8–7.3 ppm) and piperazine ethylenic protons (~2.5–3.5 ppm). X-ray crystallography may resolve ambiguities in stereochemistry or crystal packing .
Q. What initial biological assays are recommended to assess its activity?
Begin with in vitro receptor-binding assays (e.g., dopamine or serotonin receptors due to the phenylpiperazine moiety) at concentrations of 1–100 µM. Use radioligand displacement (³H-spiperone for D₂ receptors) or functional assays (cAMP modulation). Parallel cytotoxicity screening (MTT assay on HEK-293 cells) ensures therapeutic index evaluation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Systematically modify the dichlorophenoxy group (e.g., replace Cl with F or CF₃) and piperazine substituents (e.g., phenyl → pyridyl). Assess changes via:
Q. What methodologies resolve contradictions in biological activity data?
If conflicting results arise (e.g., high in vitro affinity but low in vivo efficacy):
Q. How can molecular interactions with biological targets be elucidated?
Combine surface plasmon resonance (SPR) for kinetic analysis (kon/koff rates) and cryo-EM for structural insights into ligand-receptor complexes. For example, the dichlorophenoxy group may engage in hydrophobic interactions with receptor pockets, while the piperazine moiety participates in hydrogen bonding .
Q. What experimental designs mitigate solubility challenges in pharmacological studies?
Address poor aqueous solubility via:
Q. How is compound stability evaluated under physiological conditions?
Conduct forced degradation studies (pH 1–9 buffers, 37°C) with LC-MS monitoring. Key degradation pathways include:
Q. What strategies differentiate in vitro vs. in vivo efficacy discrepancies?
Use PBPK modeling to simulate tissue distribution and BBB permeability assays (MDCK-MDR1 cells) if CNS activity is hypothesized. In vivo microdialysis can measure brain extracellular fluid concentrations .
Q. How are synergistic effects with other therapeutics explored?
Design combination index assays (Chou-Talalay method) with standard drugs (e.g., clozapine for antipsychotic synergy). Transcriptomic profiling (RNA-seq) identifies pathway-level interactions .
Q. Methodological Notes
- Data Tables : Include tabulated IC₅₀ values, LogP, and metabolic half-lives for SAR comparisons.
- Safety : Follow GHS guidelines for handling (gloves, ventilation) due to irritant properties .
- References : Prioritize PubChem, ECHA, and peer-reviewed journals; exclude non-academic sources like BenchChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
